3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one
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Overview
Description
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxybutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one typically involves the reaction of cyclohexanone with (2S)-4-hydroxybutan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the formation of the ether linkage between the cyclohexanone and the hydroxybutan-2-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-{[(2S)-4-oxobutan-2-yl]oxy}cyclohexan-1-one.
Reduction: Formation of 3-{[(2S)-4-hydroxybutan-2-yl]oxy}cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one involves its interaction with specific molecular targets within biological systems. The hydroxybutan-2-yloxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-{[(2R)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one: A stereoisomer with similar chemical properties but different biological activity.
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclopentan-1-one: A structurally similar compound with a cyclopentanone ring instead of a cyclohexanone ring.
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexanol: A reduced form of the original compound with a secondary alcohol group.
Uniqueness
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a hydroxybutan-2-yloxy group and a cyclohexanone ring. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
652986-75-9 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[(2S)-4-hydroxybutan-2-yl]oxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-8(5-6-11)13-10-4-2-3-9(12)7-10/h8,10-11H,2-7H2,1H3/t8-,10?/m0/s1 |
InChI Key |
NRBYGQOJCDABEZ-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](CCO)OC1CCCC(=O)C1 |
Canonical SMILES |
CC(CCO)OC1CCCC(=O)C1 |
Origin of Product |
United States |
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